molecular formula C7H10ClNS B11915578 2-(2-Thienyl)azetidine Hydrochloride

2-(2-Thienyl)azetidine Hydrochloride

Cat. No.: B11915578
M. Wt: 175.68 g/mol
InChI Key: IFAVKDVFRFPSNO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a thiophene ring attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carboxaldehyde with an amine to form an imine intermediate, which is then cyclized to form the azetidine ring. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(Thiophen-2-yl)azetidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-2-yl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)azetidine hydrochloride is unique due to its combination of the azetidine and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-thiophen-2-ylazetidine;hydrochloride

InChI

InChI=1S/C7H9NS.ClH/c1-2-7(9-5-1)6-3-4-8-6;/h1-2,5-6,8H,3-4H2;1H

InChI Key

IFAVKDVFRFPSNO-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CS2.Cl

Origin of Product

United States

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